Methyl phenylacetate
Overview
Description
Methyl phenylacetate is an organic compound that is the methyl ester of phenylacetic acid. It is a colorless liquid with a strong odor reminiscent of honey. This compound is only slightly soluble in water but is soluble in most organic solvents. This compound is found naturally in various sources such as brandy, capsicum, coffee, honey, pepper, and some wines. It is widely used in the flavor and fragrance industry to impart honey-like scents .
Mechanism of Action
Target of Action
Methyl phenylacetate is an organic compound that is the methyl ester of phenylacetic acid . It is used in the flavor industry and in perfumes to impart honey scents . .
Mode of Action
It is known to undergo decomposition on photolysis in methanol . It also acts as an acylating agent and causes the enantioselective acylation of beta-lactam intermediate using penicillin G amidase .
Biochemical Pathways
For instance, phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction .
Pharmacokinetics
It is known that this compound is a colorless liquid that is only slightly soluble in water, but soluble in most organic solvents . This suggests that its bioavailability may be influenced by its solubility properties.
Result of Action
It is known that this compound is used in the flavor industry and in perfumes to impart honey scents . This suggests that it may interact with olfactory receptors to produce a sensory response.
Biochemical Analysis
Biochemical Properties
Methyl phenylacetate is synthesized from phenylacetonitrile by hydrolysis and esterification . It acts as an acylating agent and causes the enantioselective acylation of beta-lactam intermediate using penicillin G amidase .
Cellular Effects
This compound has been found to suppress spore germination but have no effects on the hyphal growth of Fusarium oxysporum f. sp. lycopersici . This suggests that this compound may have a role in inhibiting certain fungal growth and could potentially be used in the development of antifungal treatments.
Molecular Mechanism
The molecular mechanism of this compound involves its role as an acylating agent. It causes the enantioselective acylation of beta-lactam intermediate using penicillin G amidase . This process is crucial in the synthesis of synthetic perfumes .
Temporal Effects in Laboratory Settings
This compound undergoes decomposition on photolysis in methanol . This suggests that the effects of this compound can change over time under certain conditions, such as exposure to light.
Metabolic Pathways
This compound is involved in the metabolism of aromatic compounds. It is a central intermediate metabolite in bacterial degradation of aromatic components . The bacterial phenylacetic acid (PAA) pathway mainly contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl phenylacetate can be synthesized from phenylacetonitrile through hydrolysis and esterification. The process involves the following steps:
- Methanol is added to a dry glass-lined reaction pot and stirred while cooling to below 30°C.
- Sulfuric acid is added dropwise, and the mixture is heated to 90°C.
- Phenylacetonitrile is added dropwise while maintaining the temperature at approximately 95°C.
- The reaction mixture is maintained at 95-100°C for 6 hours.
- The mixture is cooled to below 40°C and diluted with water.
- The acid water is separated, and the organic layer is neutralized and washed with a saturated sodium carbonate solution.
- The product is dehydrated with anhydrous calcium chloride and fractionated under reduced pressure to obtain this compound with an 80% yield .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl phenylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetic acid.
Reduction: Reduction reactions can convert it back to phenylacetonitrile.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Phenylacetic acid.
Reduction: Phenylacetonitrile.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl phenylacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of cyclopropanation agents.
Biology: It serves as a model compound for studying partition coefficients and other physicochemical properties.
Medicine: It is involved in the synthesis of beta-lactam intermediates using penicillin G amidase.
Industry: It is a key ingredient in the manufacture of synthetic perfumes and flavors
Comparison with Similar Compounds
Methyl phenylacetate can be compared with other esters of phenylacetic acid, such as:
Ethyl phenylacetate: Similar in structure but with an ethyl group instead of a methyl group. It has a slightly different odor profile and solubility characteristics.
Phenylacetic acid: The parent acid of this compound, which lacks the ester group and has different chemical reactivity and applications.
Methyl benzoate: Another ester with a benzene ring, but with different functional groups and properties.
This compound is unique due to its strong honey-like odor and its specific applications in the flavor and fragrance industry .
Properties
IUPAC Name |
methyl 2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-11-9(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZQGDNQQAALAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044352 | |
Record name | Methyl phenylacetate | |
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Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless to nearly colourless liquid; intense odour suggestive of honey and jasmine | |
Record name | Methyl phenylacetate | |
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Record name | Methyl phenylacetate | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/941/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
215 °C, 215.00 to 217.00 °C. @ 760.00 mm Hg | |
Record name | Methyl phenylacetate | |
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Record name | Methyl phenylacetate | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
Soluble in most organic solvents; 1:6 in 60% alcohol; insoluble in water, glycerin and propylene glycol., Insoluble in water, glyceryl, propylene glycol; soluble in oils, 1 mL in 6 mL 60% ethanol (in ethanol) | |
Record name | Methyl phenylacetate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8384 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/941/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.062 g/mL, 1.061-1.067 | |
Record name | Methyl phenylacetate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8384 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/941/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
5.18 (Air = 1) | |
Record name | Methyl phenylacetate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8384 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.16 [mmHg], Vapor pressure: reported as range 16.931 - 362 Pa at 20-50 °C, 0.13 mm Hg at 20 °C | |
Record name | Methyl phenylacetate | |
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Record name | Methyl phenylacetate | |
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Color/Form |
Colorless liquid | |
CAS No. |
101-41-7 | |
Record name | Methyl phenylacetate | |
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Record name | METHYL PHENYLACETATE | |
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Record name | Benzeneacetic acid, methyl ester | |
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Record name | Methyl phenylacetate | |
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Record name | Methyl phenylacetate | |
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Record name | METHYL PHENYLACETATE | |
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Record name | Methyl phenylacetate | |
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Record name | Methyl phenylacetate | |
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Retrosynthesis Analysis
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